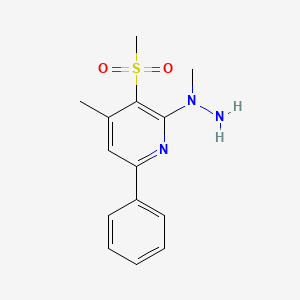

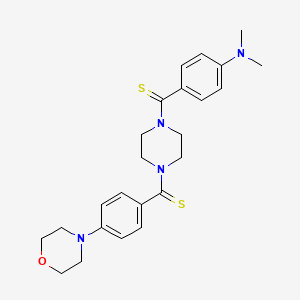

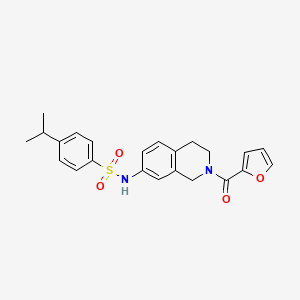

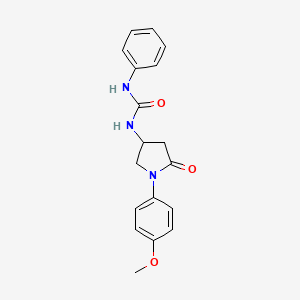

(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione is a synthetic compound that features a mix of aromatic rings, piperazine, and thioester functionalities. It’s not just a mouthful to say, but also a significant molecule in various scientific realms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically starts with commercially available 4-(dimethylamino)benzaldehyde and 4-(4-morpholinophenylcarbonothioyl)piperazine.

Step-by-Step Synthesis

Step 1: : The initial step involves the formation of an imine intermediate by reacting 4-(dimethylamino)benzaldehyde with 4-(4-morpholinophenylcarbonothioyl)piperazine in the presence of a mild acid catalyst.

Step 2: : The imine intermediate undergoes thionation with a suitable thionation agent like Lawesson's reagent to afford (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione.

Reaction Conditions: : These reactions are usually performed in an inert atmosphere (argon or nitrogen) and under controlled temperatures, often around 60-80°C, with an appropriate solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and automated systems might be used to optimize yield and purity. High-pressure liquid chromatography (HPLC) can also be employed for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

Reduction: : Can be reduced to corresponding amine derivatives.

Substitution: : Capable of nucleophilic substitutions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: : Performed using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Typically done with lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.

Substitution: : Various nucleophiles can be employed, depending on the desired substitution, using conditions that maintain the integrity of the thioester.

Major Products

Oxidation: : Produces sulfoxides and sulfones.

Reduction: : Yields amine derivatives.

Substitution: : Results in various substituted aromatic compounds.

Applications De Recherche Scientifique

Chemistry

The compound is widely studied for its reactivity and the stability of its thioester group, making it a model for studying substitution reactions on aromatic systems.

Biology

In biological studies, the compound can serve as a probe for enzyme activity, particularly those involved in sulfur metabolism and detoxification pathways.

Medicine

Industry

It finds applications in materials science, including the development of advanced polymers and coatings due to its unique chemical structure.

Mécanisme D'action

The compound interacts primarily through its thioester linkage and aromatic rings, engaging in electron-donating and -withdrawing interactions. The piperazine and morpholine moieties add to its versatility by allowing binding to various biological targets and participating in hydrogen bonding.

Molecular Targets and Pathways

Targets: : Includes enzymes like thioesterases and sulfurtransferases.

Pathways: : Involves thiol-disulfide exchange reactions and sulfur transfer mechanisms.

Comparaison Avec Des Composés Similaires

When compared to other thioester-containing compounds, (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione stands out due to its additional functional groups that enhance reactivity and stability.

List of Similar Compounds

Ethyl thioacetate: : Simpler structure, less reactive.

S-Methyl thioacetate: : Comparable sulfur functionality, but lacks the complexity.

N-Phenyl thioamide: : Similar reactivity, different aromatic substitution pattern.

There you have it, a detailed exploration of this compound! Hope that brings some light to your research.

Propriétés

IUPAC Name |

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4OS2/c1-25(2)21-7-3-19(4-8-21)23(30)27-11-13-28(14-12-27)24(31)20-5-9-22(10-6-20)26-15-17-29-18-16-26/h3-10H,11-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNNCYZXWXADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

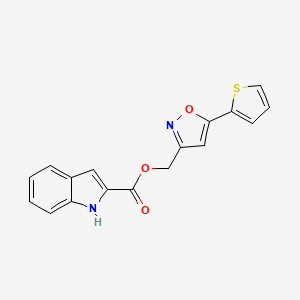

![3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)

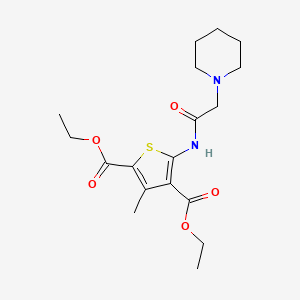

![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)